molecular formula C12H19ClO2Si B8034183 4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol

4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol

Cat. No.: B8034183
M. Wt: 258.81 g/mol
InChI Key: GAYAQXRSYSQZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol is an organic compound that features a phenol group substituted with a tert-butyldimethylsilyl (TBDMS) protecting group and a chlorine atom. This compound is of interest in organic synthesis due to its unique reactivity and stability imparted by the TBDMS group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol typically involves the protection of the hydroxyl group of 2-chlorophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol primarily involves the stability and reactivity of the TBDMS protecting group. The TBDMS group provides steric hindrance and electronic effects that protect the phenol group during various synthetic transformations. The removal of the TBDMS group is facilitated by the formation of a strong Si-F bond when treated with fluoride ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol is unique due to the presence of both a TBDMS protecting group and a chlorine atom, which allows for selective reactions and deprotection steps in complex organic syntheses.

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-2-chlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClO2Si/c1-12(2,3)16(4,5)15-9-6-7-11(14)10(13)8-9/h6-8,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYAQXRSYSQZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol
Reactant of Route 2
Reactant of Route 2
4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol
Reactant of Route 3
Reactant of Route 3
4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol
Reactant of Route 4
4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol
Reactant of Route 5
4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol
Reactant of Route 6
Reactant of Route 6
4-[(Tert-butyldimethylsilyl)oxy]-2-chlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.